2-Aminoethanesulfonamide

Organic Synthesis Process Chemistry Yield Optimization

Research and pilot-scale workflows requiring a reliable sulfonamide building block often face supply inconsistency and lengthy lead times. 2-Aminoethanesulfonamide (Taurinamide) addresses these challenges as a dual-functional (primary amine + primary sulfonamide) intermediate. • Pharma Synthesis: Preferred precursor for taurolidine via the Na isethionate/phthalimide route (80.26% total yield, 71% improvement over prior art). • Medicinal Chemistry: Free base enables acid chloride-mediated conjugation to lupane triterpenoids (49-78% yield), supporting antiviral library construction. • Membrane R&D: Grafting monomer delivering 59.1% higher water flux vs. 4-ABSA on PA TFC membranes, with >99.25% NaCl rejection after 8000 ppm·h chlorine exposure. Supplied with full Certificate of Analysis; bulk packaging and custom synthesis inquiries welcomed.

Molecular Formula C2H8N2O2S
Molecular Weight 124.17 g/mol
CAS No. 4378-70-5
Cat. No. B112635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethanesulfonamide
CAS4378-70-5
Synonymstaurinamide
taurineamide
Molecular FormulaC2H8N2O2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)N)N
InChIInChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
InChIKeyMVQXBXLDXSQURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoethanesulfonamide CAS 4378-70-5: Chemical Identity and Baseline Procurement Parameters


2-Aminoethanesulfonamide (CAS 4378-70-5), also known as taurinamide or 2-sulfamoylethylamine, is a primary sulfonamide building block with the molecular formula C2H8N2O2S and a molecular weight of 124.16 g/mol [1]. Structurally, it comprises an ethane backbone bearing a terminal primary amine (-NH2) and a terminal sulfonamide (-SO2NH2) group [2]. The compound is a derivative of taurolidine and serves as a key intermediate in the synthesis of antimicrobial, antiendotoxic, and antiviral agents [3]. Its dual functional groups enable versatile reactivity in amide bond formation, sulfonamide conjugation, and enzyme inhibitor design [2].

Why 2-Aminoethanesulfonamide Cannot Be Replaced by Taurine or Simple Sulfonamides in Critical Applications


The 2-aminoethanesulfonamide scaffold possesses a unique combination of a terminal primary amine and a primary sulfonamide group on an ethane backbone, conferring reactivity that is distinct from its closest structural analog, taurine (2-aminoethanesulfonic acid), which contains a sulfonic acid (-SO3H) group instead of sulfonamide . This substitution fundamentally alters hydrogen-bonding capacity, metal-chelation behavior, and enzyme binding geometry [1]. Furthermore, the ethane spacer length is critical: shorter-chain (methanesulfonamide) or longer-chain (propanesulfonamide) analogs exhibit divergent steric and electronic profiles, altering reaction yields, biological activity, and membrane modification efficiency [2]. Generic substitution with an arbitrary sulfonamide or aminoalkane fails to reproduce the precise spatial orientation required for conjugation to triterpenoid acids, grafting onto polyamide membranes, or enzyme active-site engagement [3].

Quantitative Differentiation of 2-Aminoethanesulfonamide: Direct Comparator Evidence


Synthesis Yield: 80.26% Total Yield Using Sodium Isethionate Route — 33.34 Percentage Point Improvement Over Prior Literature Method

A three-step synthetic route using sodium isethionate as the starting material achieved a total yield of 80.26% for 2-aminoethanesulfonamide hydrochloride [1]. This represents a 33.34 percentage point improvement over the literature-reported method at the time, which had a total yield of approximately 46.92% [1]. The key innovation involved the use of 2-chloroethanesulfonyl chloride as an intermediate with potassium phthalimide for the first time, followed by NaBH4 reduction [1].

Organic Synthesis Process Chemistry Yield Optimization

Reverse Osmosis Membrane Performance: 2-AESA Grafting Increases Water Flux by 59.1% Over Pristine Membrane While Maintaining >99.25% NaCl Rejection

When grafted onto polyamide reverse osmosis (RO) membranes via layer-by-layer interfacial polymerization (LbL-IP), 2-aminoethanesulfonamide (2-AESA) increased water flux by 59.1% compared to the pristine unmodified membrane, achieving 3.85 ± 0.05 L·m⁻²·h⁻¹·bar⁻¹ while maintaining NaCl rejection above 99.25% [1]. In a direct comparison, 4-aminobenzene sulfonamide (4-ABSA) grafting produced a 50.8% flux increase (3.65 ± 0.15 L·m⁻²·h⁻¹·bar⁻¹) [1]. Both modified membranes exhibited superior chlorine resistance, retaining >98.95% NaCl rejection after 8000 ppm·h chlorination at pH 4 [1].

Membrane Science Water Treatment Surface Modification Antifouling

Free Base vs. Hydrochloride Salt: Differentiated Solubility, Stability, and Purity Specifications for Formulation Selection

2-Aminoethanesulfonamide is commercially available as both the free base (CAS 4378-70-5) and the hydrochloride salt (CAS 89756-60-5). The hydrochloride salt exhibits a melting point of 133-136°C and is soluble in water, ethanol, and chloroform, whereas the free base demonstrates different solubility characteristics and is typically handled as a crystalline solid [1]. HPLC purity specifications for research-grade material are routinely ≥98% for the hydrochloride salt, ensuring batch-to-batch reproducibility in sensitive synthetic applications .

Pharmaceutical Development Salt Selection Preformulation Stability

Triterpenoid Conjugation Yields: 2-Aminoethanesulfonamide Derivatives Achieve 49-78% Yields in Betulonic Acid Conjugates — Outperforming Prior Low-Yield Methods

In the synthesis of amidoethanesulfonamides of betulonic acid, 2-aminoethanesulfonamide derivatives (as free bases) yielded target conjugates in 49-78% yields after column chromatography purification [1]. This acid chloride method substantially improves upon previously reported low-yield syntheses using 2-aminoethanesulfonamide hydrochlorides with Mukaiyama reagent [1]. The intermediate 2-phthalimidoethanesulfonamides were obtained in 30-51% yields from taurine via phthalic anhydride [1].

Medicinal Chemistry Natural Product Derivatization Antiviral Agents Conjugation Chemistry

Evidence-Backed Procurement and Application Scenarios for 2-Aminoethanesulfonamide


High-Efficiency Synthesis of 2-Aminoethanesulfonamide Hydrochloride at Pilot Scale

Procurement teams seeking to establish in-house synthesis of this key intermediate should prioritize the sodium isethionate route with potassium phthalimide and NaBH4 reduction, which delivers an 80.26% total yield—a 71% relative improvement over prior art [1]. This route is particularly suited for contract manufacturing organizations (CMOs) requiring cost-effective, scalable production of taurolidine precursors or sulfonamide building blocks.

Surface Modification of Polyamide RO Membranes for Enhanced Water Permeability and Chlorine Resistance

For membrane manufacturers and water treatment R&D groups, 2-aminoethanesulfonamide offers a 59.1% increase in water flux when grafted onto PA TFC membranes via LbL-IP, outperforming the aromatic analog 4-ABSA by approximately 5.5% [2]. The resulting membranes maintain >99.25% NaCl rejection and exhibit superior chlorine tolerance after 8000 ppm·h exposure, making 2-AESA the preferred sulfonamide monomer for high-performance antifouling RO membrane development.

Synthesis of Antiviral Triterpenoid Conjugates via Betulonic Acid Derivatization

Medicinal chemistry groups developing antiviral agents based on lupane-type triterpenoids should employ the free base form of 2-aminoethanesulfonamide for acid chloride-mediated conjugation, achieving 49-78% yields of amidoethanesulfonamide-betulonic acid conjugates [3]. This approach enables efficient construction of focused libraries targeting HIV-1, influenza, and coronavirus proteases.

Quality-Controlled Pharmaceutical Intermediate Sourcing with ≥98% HPLC Purity

Procurement specialists sourcing 2-aminoethanesulfonamide for GMP intermediate applications should specify the hydrochloride salt (CAS 89756-60-5) with a minimum HPLC purity of 98% and a melting point range of 133-136°C . This salt form provides enhanced aqueous solubility for reaction media and a defined melting range for incoming quality control, reducing batch rejection risk in regulated synthetic workflows.

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